molecular formula C17H25N3O2 B267523 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

カタログ番号 B267523
分子量: 303.4 g/mol
InChIキー: ATKNNVFLRRLVEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which is primarily found in the central nervous system.

作用機序

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide acts as a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, which is primarily found in the central nervous system. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptors are involved in the regulation of appetite, metabolism, and reward pathways. By blocking the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide reduces appetite and food intake, promotes weight loss, and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has been shown to have several biochemical and physiological effects. It reduces food intake and body weight in obese individuals, improves glucose metabolism, and reduces insulin resistance. It also reduces drug-seeking behavior in individuals addicted to drugs such as cocaine and heroin. In addition, it has been shown to improve cognitive function and reduce inflammation in the brain.

実験室実験の利点と制限

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has several advantages for lab experiments. It is a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, which allows for specific targeting of this receptor. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects on other receptors, which could complicate the interpretation of results.

将来の方向性

There are several future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce inflammation in the brain, which could be beneficial for these conditions. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide and its potential use in various diseases and conditions.
Conclusion:
In conclusion, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide is a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor that has shown potential therapeutic applications in various diseases and conditions. Its synthesis method has been optimized to produce high yields of pure product, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential use in various diseases and conditions.

合成法

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide involves the reaction of 3-aminophenylbutyric acid with cyclohexyl isocyanate. The reaction is carried out in anhydrous dichloromethane at room temperature, and the product is purified by column chromatography. This synthesis method has been optimized to produce high yields of pure N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide.

科学的研究の応用

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to be effective in the treatment of obesity, metabolic disorders, and drug addiction. In addition, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

特性

製品名

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

分子式

C17H25N3O2

分子量

303.4 g/mol

IUPAC名

N-[3-(cyclohexylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H25N3O2/c1-2-7-16(21)18-14-10-6-11-15(12-14)20-17(22)19-13-8-4-3-5-9-13/h6,10-13H,2-5,7-9H2,1H3,(H,18,21)(H2,19,20,22)

InChIキー

ATKNNVFLRRLVEK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

正規SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。